molecular formula C12H16ClNO2 B1315461 4-Piperidinyl benzoate hydrochloride CAS No. 67098-29-7

4-Piperidinyl benzoate hydrochloride

Cat. No. B1315461
CAS RN: 67098-29-7
M. Wt: 241.71 g/mol
InChI Key: BYYIGRHFFPAECE-UHFFFAOYSA-N
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Description

4-Piperidinyl benzoate hydrochloride is a chemical compound with the CAS Number: 67098-29-7 and a Linear Formula: C12H16ClNO2 . Its molecular weight is 241.72 .


Molecular Structure Analysis

The InChI Code of 4-Piperidinyl benzoate hydrochloride is 1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H . The molecular structure of this compound is complex, which allows it to have varied applications in diverse fields.


Physical And Chemical Properties Analysis

4-Piperidinyl benzoate hydrochloride has a molecular weight of 241.72 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antimicrobial Activity

A study conducted by Dyusebaeva et al. (2017) explored the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, including 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride. This compound demonstrated a broad spectrum of antimicrobial activity against various microorganisms, indicating its potential for further antimicrobial testing (Dyusebaeva et al., 2017).

Alzheimer's Disease Research

In Alzheimer's disease research, a study by Dias Viegas et al. (2018) synthesized and evaluated a series of N-benzyl-piperidine-aryl-acylhydrazone derivatives. These compounds, which include piperidine subunits similar to those found in 4-piperidinyl benzoate hydrochloride, showed promising multi-target activities against Alzheimer's disease. They demonstrated inhibitory activities against acetylcholinesterase and concurrent anti-inflammatory activity (Dias Viegas et al., 2018).

HIV-1 Inhibitor Research

Mingxin Dong et al. (2012) researched 1,4-disubstituted piperidine/piperazine derivatives as potential HIV-1 inhibitors. One of the derivatives, N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride, exhibited potent anti-HIV-1 activities. This research suggests the potential of piperidine derivatives, like 4-piperidinyl benzoate hydrochloride, in developing new therapies for HIV-1 (Dong et al., 2012).

Fluorescent Probes for DNA Detection

Perin et al. (2011) studied benzimidazo[1,2-a]quinolines substituted with piperidine for their application as fluorescent probes for DNA detection. These compounds, including 2-piperidinyl-benzimidazo[1,2-a]quinoline derivatives, demonstrated significant fluorescence emission intensity when bound to DNA, suggesting their utility as DNA-specific fluorescent probes (Perin et al., 2011).

Local Anesthetics Research

A study by Zhumakova et al. (2021) investigated the structure-activity relationship of local anesthetics based on alkynylpiperidine derivatives. These compounds, which bear structural similarities to 4-piperidinyl benzoate hydrochloride, showed promising results as local anesthetics, highlighting the potential application of such compounds in anesthesia (Zhumakova et al., 2021)

Safety And Hazards

4-Piperidinyl benzoate hydrochloride is labeled as an irritant . It’s important to avoid breathing its dust, gas, or vapors, and contact with skin and eyes should be avoided . Personal protective equipment should be used when handling this compound .

Future Directions

Piperidines, including 4-Piperidinyl benzoate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-yl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYIGRHFFPAECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinyl benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Toshimitsu, Y Inoue - Bulletin of the Institute for …, 1991 - repository.kulib.kyoto-u.ac.jp
… into 2, with benzoyl chloride in 1,1,2,2-tetrachloroethane maintained initially below 140C and then at 140C is reported, where 2,2,6,6-tetramethyl-4-piperidinyl benzoate hydrochloride (…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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